Advanced Technical Guide: 2,2-Diethylmalononitrile (CAS 28118-33-4) – Properties, Synthesis, and Pharmaceutical Applications
Advanced Technical Guide: 2,2-Diethylmalononitrile (CAS 28118-33-4) – Properties, Synthesis, and Pharmaceutical Applications
Executive Summary
2,2-Diethylmalononitrile (CAS 28118-33-4) is a highly reactive, geminally disubstituted dinitrile that serves as a critical building block in advanced organic synthesis and pharmaceutical development. Characterized by its unique steric profile and the strong electron-withdrawing nature of its cyano groups, this compound is primarily utilized in the synthesis of complex heterocyclic systems, including barbiturates and pyrimidinethiones. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, outline a field-proven, self-validating protocol for its synthesis, and explore its downstream applications in drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of 2,2-diethylmalononitrile is essential for optimizing reaction conditions and downstream purification. The presence of two ethyl groups introduces steric bulk that prevents further alkylation, while the two cyano groups highly activate the central carbon for nucleophilic addition and cyclocondensation reactions.
| Property | Value | Analytical Significance |
| Chemical Name | 2,2-Diethylmalononitrile | Core gem-dialkyl dinitrile structure. |
| CAS Registry Number | 28118-33-4 | Unique identifier for regulatory compliance. |
| Molecular Formula | C7H10N2 | Indicates a high degree of unsaturation (nitriles). |
| Molecular Weight | 122.17 g/mol | Used for precise stoichiometric calculations. |
| Melting Point | 42 - 43 °C[1] | Low-melting solid; requires gentle warming for liquid handling. |
| Boiling Point | 53 °C @ 5 mmHg[1] | High boiling point at atmospheric pressure; vacuum distillation is mandatory to prevent thermal degradation. |
| Appearance | White to off-white solid | Colorimetric indicator of purity (yellowing indicates polymerization). |
Mechanistic Synthesis Protocol: Geminal Dialkylation of Malononitrile
The synthesis of 2,2-diethylmalononitrile relies on the double nucleophilic aliphatic substitution (SN2) of malononitrile with an ethyl halide[2]. The following protocol is designed as a self-validating system, ensuring high yield while mitigating the risk of runaway polymerization.
Experimental Methodology
Step 1: System Preparation Charge a dry, argon-purged reaction vessel with 1.0 equivalent of malononitrile dissolved in anhydrous dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby massively increasing the nucleophilicity of the malononitrile carbanion generated in the next step.
Step 2: Base Activation Slowly add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) at 0–5 °C.
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Causality: The low temperature is critical. Malononitrile is prone to base-catalyzed dimerization (forming 2-amino-1,1,3-tricyanopropene). Keeping the thermal energy low suppresses this side reaction while allowing quantitative deprotonation.
Step 3: Electrophile Introduction Introduce 2.5 equivalents of ethyl iodide (or ethyl bromide) dropwise via an addition funnel over 30 minutes[2].
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Causality: Ethyl iodide is preferred over ethyl chloride due to the superior leaving group ability of iodine, which accelerates the SN2 process. The 0.5 equivalent excess ensures complete conversion of the mono-alkylated intermediate to the di-alkylated target.
Step 4: Thermal Maturation Remove the ice bath and gradually heat the mixture to 55 °C for 5 hours.
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Causality: While the first alkylation is rapid, the second alkylation is sterically hindered by the newly introduced ethyl group. Thermal energy is required to overcome the increased activation energy barrier for the second SN2 attack.
Step 5: Quenching & Phase Separation Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous phase three times with ethyl acetate.
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Causality: Quenching destroys unreacted base and halts the reaction. Ethyl acetate efficiently partitions the moderately polar 2,2-diethylmalononitrile from the highly polar DMF/water mixture.
Step 6: Purification (Self-Validation Step) Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via vacuum distillation, collecting the fraction boiling at 53 °C at 5 mmHg[1].
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Causality: Vacuum distillation ensures the removal of any mono-ethylated impurities (which boil at a lower temperature) without subjecting the product to its atmospheric boiling point, which could induce thermal decomposition.
Downstream Pharmaceutical Applications & Heterocyclic Workflows
2,2-Diethylmalononitrile is a privileged intermediate in the synthesis of pharmacologically active heterocycles, particularly those targeting the central nervous system (CNS)[3].
Synthesis of Barbiturates (Barbital Derivatives)
The most historically and mechanistically significant application of 2,2-diethylmalononitrile is its conversion into diethylbarbituric acid (Barbital), a classic sedative-hypnotic agent. The reaction involves the cyclocondensation of the dinitrile with urea (carbamide) in the presence of a strong base (e.g., sodium ethoxide) to form an intermediate 4,6-diimino-5,5-diethyl-2-oxopyrimidine[4]. Subsequent acidic hydrolysis of the imine groups yields the final barbituric acid derivative[4].
Synthesis of Pyrimidinethiones
By substituting urea with thiourea in the cyclocondensation step, researchers can synthesize 4,6-diamino-5,5-diethylpyrimidine-2-thione derivatives[5]. These pyrimidinethiones are critical pharmacophores investigated for their antimicrobial, antiviral, and antithyroid activities.
Fig 1: Reaction pathway from malononitrile to barbital via 2,2-diethylmalononitrile intermediate.
Analytical Characterization & Quality Control
To ensure the trustworthiness of the synthesized batch before deployment in drug development workflows, the following analytical validations must be performed:
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FT-IR Spectroscopy: The disappearance of the C-H stretching frequency typical of the acidic methylene protons in malononitrile (~2900 cm⁻¹ region shifts) and the presence of a sharp, strong C≡N stretch at ~2250 cm⁻¹ confirms the retention of the nitrile groups.
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¹H NMR (CDCl₃): The spectrum must show a clean triplet at ~1.2 ppm (6H, -CH₃) and a quartet at ~2.0 ppm (4H, -CH₂-), representing the two equivalent ethyl groups. The absolute absence of a singlet near 3.6 ppm (the methylene protons of starting malononitrile) validates complete dialkylation.
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GC-MS: A molecular ion peak at m/z 122 confirms the molecular weight, with a fragmentation pattern showing the predictable loss of ethyl radicals (M-29).
References
- SynQuest Labs. "CAS 28118-33-4 | 3137-1-X6 | 2,2-Diethylmalononitrile".
- ChemicalBook. "2,2-DIETHYLMALONONITRILE | 28118-33-4".
- Internet Archive. "Full text of Journal of the Chemical Society".
- Molaid. "2,2-二乙基丙二腈| 28118-33-4".
- Global Journals. "Synthesis and Applications of Pyrimidinethiones".
Sources
- 1. CAS 28118-33-4 | 3137-1-X6 | MDL MFCD01570048 | 2,2-Diethylmalononitrile | SynQuest Laboratories [synquestlabs.com]
- 2. 2,2-DIETHYLMALONONITRILE | 28118-33-4 [chemicalbook.com]
- 3. 2,2-二乙基丙二腈 - CAS号 28118-33-4 - 摩熵化学 [molaid.com]
- 4. Full text of "Journal of the Chemical Society" [archive.org]
- 5. globaljournals.org [globaljournals.org]
